An In-depth Technical Guide to the Chemical Properties of 2-amino-2-(4-bromophenyl)acetic acid
An In-depth Technical Guide to the Chemical Properties of 2-amino-2-(4-bromophenyl)acetic acid
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-amino-2-(4-bromophenyl)acetic acid, tailored for researchers, scientists, and professionals in drug development. This document details the compound's structure, physicochemical characteristics, and safety information. While specific experimental protocols for this exact molecule are not widely published, this guide provides adapted methodologies based on closely related compounds.
Core Chemical Properties and Identifiers
2-amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid, is characterized by a phenyl ring substituted with a bromine atom at the para position, with an amino and a carboxylic acid group attached to the alpha-carbon.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-amino-2-(4-bromophenyl)acetic acid[1] |
| CAS Number | 71079-03-3[1] |
| Molecular Formula | C₈H₈BrNO₂[1] |
| Synonyms | 4-Bromo-DL-phenylglycine, amino(4-bromophenyl)acetic acid[1] |
| InChI | InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)[1] |
| SMILES | C1=CC(=CC=C1C(C(=O)O)N)Br[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 230.06 g/mol [1] |
| Melting Point | 273-274 °C[2] |
| Boiling Point (Predicted) | 363.2 ± 32.0 °C at 760 mmHg[2] |
| Density (Predicted) | 1.673 ± 0.06 g/cm³[2] |
| pKa (Predicted) | 1.81 ± 0.10[2] |
| XLogP3 | -1[1] |
| Appearance | White solid[2] |
Spectroscopic Data
Table 3: Predicted Spectroscopic Features
| Spectroscopy | Feature | Expected Range/Value |
| ¹H NMR | Aromatic protons | δ 7.0 - 7.6 ppm |
| α-proton | δ 4.5 - 5.0 ppm | |
| Amine and Carboxylic protons | Broad signals, variable shift | |
| ¹³C NMR | Carbonyl carbon | δ 170 - 180 ppm |
| Aromatic carbons | δ 115 - 140 ppm | |
| α-carbon | δ 55 - 65 ppm | |
| IR Spectroscopy | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (broad) |
| N-H stretch (amine) | 3200-3500 cm⁻¹ | |
| C=O stretch (carboxylic acid) | 1700-1725 cm⁻¹ | |
| C-Br stretch | 500-600 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 229/231 (due to Br isotopes) |
Biological Activity and Signaling Pathways
Currently, there is a lack of published scientific literature detailing the specific biological activities or the involvement of 2-amino-2-(4-bromophenyl)acetic acid in cellular signaling pathways. As a non-proteinogenic amino acid, it may act as an enzyme inhibitor or a building block in peptide synthesis, but further research is required to elucidate its biological role.
Experimental Protocols
Detailed and validated experimental protocols for the synthesis and analysis of 2-amino-2-(4-bromophenyl)acetic acid are not extensively reported. The following methodologies are adapted from established procedures for the synthesis and analysis of the closely related compound, (R)-2-Amino-2-(4-chlorophenyl)acetic acid, and are provided as a guide for researchers.
Proposed Synthesis via Strecker Reaction
A plausible synthetic route to 2-amino-2-(4-bromophenyl)acetic acid is the Strecker synthesis. This classical method for amino acid synthesis involves a one-pot reaction of an aldehyde, ammonia, and cyanide.
Materials:
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4-bromobenzaldehyde
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Ammonium chloride
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Sodium cyanide
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Hydrochloric acid
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Sodium hydroxide
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Diethyl ether
Procedure:
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Dissolve 4-bromobenzaldehyde in a suitable solvent, such as methanol.
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Add an aqueous solution of ammonium chloride and sodium cyanide to the aldehyde solution.
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Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, the resulting α-aminonitrile is isolated.
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Hydrolyze the α-aminonitrile by refluxing with a strong acid, such as 6 M hydrochloric acid, for several hours.
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After hydrolysis, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to induce precipitation.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable technique for the analysis and purity assessment of 2-amino-2-(4-bromophenyl)acetic acid. A reversed-phase method would be appropriate for this compound.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 220 nm.
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Injection Volume: 10 µL.
Procedure:
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Prepare a standard solution of the compound in the mobile phase.
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Prepare the sample for analysis by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.
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Equilibrate the HPLC column with the initial mobile phase composition.
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Inject the standard and sample solutions.
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Analyze the resulting chromatograms for retention time and peak purity to determine the identity and purity of the compound.
Safety and Handling
2-amino-2-(4-bromophenyl)acetic acid is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Table 4: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Recommended Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This technical guide consolidates the available chemical and physical data for 2-amino-2-(4-bromophenyl)acetic acid. While there are gaps in the literature regarding its biological activity and validated experimental protocols, the information and adapted methodologies provided herein offer a solid foundation for researchers and professionals working with this compound. Further investigation is warranted to fully characterize its spectroscopic properties and to explore its potential biological roles.
